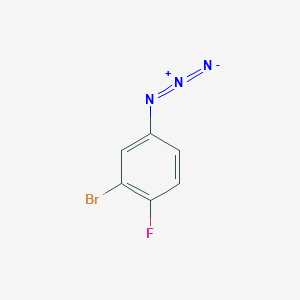

4-Azido-2-brom-1-fluorbenzol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Azido-2-bromo-1-fluorobenzene is an organic compound with the molecular formula C6H3BrFN3. It is a derivative of benzene, where the hydrogen atoms are substituted with azido, bromo, and fluoro groups.

Wissenschaftliche Forschungsanwendungen

4-Azido-2-bromo-1-fluorobenzene has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in designing molecules with specific biological activities.

Materials Science: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Wirkmechanismus

Target of Action

As a benzene derivative, it is likely to interact with various biological molecules through electrophilic aromatic substitution .

Mode of Action

The mode of action of 4-Azido-2-bromo-1-fluorobenzene involves electrophilic aromatic substitution . The process involves two steps:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where a suitable azide source, such as sodium azide, reacts with 2-bromo-1-fluorobenzene under appropriate conditions . The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

While specific industrial production methods for 4-Azido-2-bromo-1-fluorobenzene are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azido group.

Analyse Chemischer Reaktionen

Types of Reactions

4-Azido-2-bromo-1-fluorobenzene can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The azido group can be replaced by other nucleophiles under suitable conditions.

Electrophilic Aromatic Substitution: The bromo and fluoro substituents can direct electrophilic substitution reactions to specific positions on the benzene ring.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide in DMF at elevated temperatures.

Electrophilic Aromatic Substitution: Electrophiles such as bromine or nitric acid in the presence of a Lewis acid catalyst.

Reduction: Hydrogen gas with a palladium catalyst.

Major Products Formed

Nucleophilic Substitution: Formation of substituted azides.

Electrophilic Aromatic Substitution: Formation of substituted bromo-fluoro-benzenes.

Reduction: Formation of 4-amino-2-bromo-1-fluorobenzene.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Azido-1-bromo-2-fluorobenzene

- 4-Azido-2-chloro-1-fluorobenzene

- 4-Azido-2-bromo-1-chlorobenzene

Uniqueness

4-Azido-2-bromo-1-fluorobenzene is unique due to the combination of azido, bromo, and fluoro substituents on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for specific synthetic applications and research purposes .

Biologische Aktivität

4-Azido-2-bromo-1-fluorobenzene is a compound of considerable interest in medicinal chemistry and bioconjugation due to its unique structural features, particularly the azido group. This article explores the biological activity of this compound, including its synthesis, applications, and relevant case studies.

Chemical Structure and Properties

4-Azido-2-bromo-1-fluorobenzene has the following chemical structure:

- Molecular Formula : C6H4BrF

- Functional Groups : Azido (-N₃), Bromo (-Br), and Fluoro (-F)

The presence of the azido group allows for versatile applications in bioconjugation techniques, making it relevant in drug development and molecular biology research. The compound's ability to form stable triazole linkages through click chemistry enhances its potential as a tool for targeting specific biological pathways or structures.

The azido group in 4-Azido-2-bromo-1-fluorobenzene is known for its reactivity in click chemistry, specifically in the formation of triazoles. This reaction is facilitated by copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), which allows for the selective labeling of biomolecules. This property is particularly useful in therapeutic contexts where targeted delivery of drugs is essential.

Case Studies

-

Bioconjugation Applications :

- In studies involving azide-functionalized compounds, researchers have demonstrated that 4-Azido-2-bromo-1-fluorobenzene can be used to label proteins for imaging purposes. The stability of the triazole linkage formed during the reaction ensures that the labeled biomolecules retain their biological activity.

-

Antiparasitic Activity :

- Research has shown that compounds incorporating azide functionalities exhibit favorable kinetics when interacting with biological targets. For instance, derivatives similar to 4-Azido-2-bromo-1-fluorobenzene have been evaluated for their activity against Trypanosoma cruzi, the causative agent of Chagas disease. These studies indicated that structural modifications, including halogen substitutions, can significantly enhance biological activity .

-

Antiplasmodial Activity :

- A related study assessed the antiplasmodial activity of triazole derivatives derived from azide compounds against Plasmodium falciparum. The results suggested that certain structural features, such as the presence of halogens, improved inhibitory effects on dihydroorotate dehydrogenase (PfDHODH), an enzyme critical for parasite survival .

Synthesis

The synthesis of 4-Azido-2-bromo-1-fluorobenzene typically involves several steps:

- Bromination : The starting material, fluorobenzene, undergoes bromination using bromine in the presence of a Lewis acid catalyst.

- Azidation : The bromo derivative is then treated with sodium azide to introduce the azido group.

This multi-step synthesis allows for high yields and purity of the final product.

Comparative Analysis

To understand the biological implications better, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Azido-4-fluorobenzene | Lacks bromo; only contains an azido group | Higher reactivity due to absence of steric hindrance |

| 3-Bromo-4-azidobenzoic acid | Contains carboxylic acid group | Exhibits enhanced solubility and reactivity |

| 4-Fluoro-3-bromophenyl azide | Azido group at a different position | Variation in reactivity due to positional effects |

This comparison highlights how slight modifications in structure can significantly alter chemical behavior and potential applications.

Eigenschaften

IUPAC Name |

4-azido-2-bromo-1-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFN3/c7-5-3-4(10-11-9)1-2-6(5)8/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QINUABSPOUCRCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.